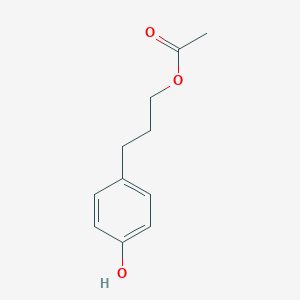

3-(4-hydroxyphenyl)propyl Acetate

Descripción general

Descripción

3-(4-hydroxyphenyl)propyl Acetate is a natural product found in Pinus contorta and Calocedrus formosana . It has a molecular formula of C11H14O3 . The IUPAC name for this compound is 3-(4-hydroxyphenyl)propyl acetate .

Molecular Structure Analysis

The InChI string for 3-(4-hydroxyphenyl)propyl Acetate is InChI=1S/C11H14O3/c1-9(12)14-8-2-3-10-4-6-11(13)7-5-10/h4-7,13H,2-3,8H2,1H3 . The Canonical SMILES for this compound is CC(=O)OCCCC1=CC=C(C=C1)O .

Physical And Chemical Properties Analysis

The molecular weight of 3-(4-hydroxyphenyl)propyl Acetate is 194.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 5 .

Aplicaciones Científicas De Investigación

Detection of Metabolites in Human Urine

A study by Yang, Liu, & Wan (2017) developed a method for determining 4-hydroxyphenyl acetic acid and related compounds in human urine, useful for cancer biomarker discovery.

Fluorescence Binding with Serum Albumin

Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides, including compounds related to 3-(4-hydroxyphenyl)propyl Acetate, investigating their interactions with bovine serum albumin through fluorescence studies (Meng et al., 2012).

Participation in Ester Hydrolysis

Capon, McDowell, & Raftery (1973) studied the lactonization of aryl esters of acids including 3-(2-hydroxyphenyl)propionic acid, highlighting the role of hydroxy-groups in ester hydrolysis (Capon et al., 1973).

Inhibition of Dopamine Beta-Hydroxylase

Colombo et al. (1984) discovered that 2-bromo-3-(p-hydroxyphenyl)-1-propene, closely related to 3-(4-hydroxyphenyl)propyl Acetate, can inactivate dopamine beta-hydroxylase, which is significant for neurological research (Colombo et al., 1984).

Cancer Prevention Research

Moon et al. (1979) synthesized N-(4-hydroxyphenyl)-all-trans-retinamide, a derivative of 4-hydroxyphenyl, and studied its efficacy in preventing breast cancer in rats (Moon et al., 1979).

Polymer Composite Development

Totaro et al. (2017) utilized 3-(4-Hydroxyphenyl)propionic acid as an organic modifier in layered double hydroxides for creating PBS bionanocomposites, indicating its role in material science (Totaro et al., 2017).

Safety And Hazards

3-(4-hydroxyphenyl)propyl Acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

3-(4-hydroxyphenyl)propyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-9(12)14-8-2-3-10-4-6-11(13)7-5-10/h4-7,13H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARIKUWXCSCJBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901001195 | |

| Record name | 3-(4-Hydroxyphenyl)propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-hydroxyphenyl)propyl Acetate | |

CAS RN |

80373-18-8 | |

| Record name | Benzenepropanol, 4-hydroxy-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080373188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxyphenyl)propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

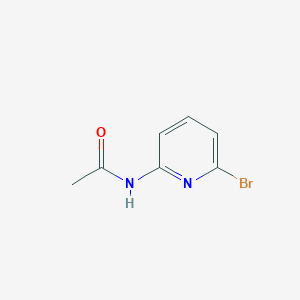

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)